

Application Notes: RNA-Seq Analysis of Transcriptome Changes Following **Risdiplam** Treatment

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Compound of Interest

Compound Name: *Risdiplam*

Cat. No.: *B610492*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam (brand name Evrysdi®) is an orally administered small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[1][2] It is approved for the treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[2] **Risdiplam** facilitates the inclusion of exon 7 into the SMN2 mRNA transcript, leading to the production of a full-length, functional SMN protein.[2] While highly selective for SMN2, it is crucial to understand the broader transcriptomic effects of **Risdiplam** to fully characterize its mechanism of action and potential off-target effects. RNA Sequencing (RNA-Seq) is a powerful technology for this purpose, providing a comprehensive view of both changes in gene expression and alternative splicing events across the transcriptome.[3][4]

These application notes provide an overview of the experimental and bioinformatic considerations for analyzing the transcriptomic consequences of **Risdiplam** treatment in a relevant cell model.

Key Applications of RNA-Seq in **Risdiplam** Research

- On-Target Efficacy Assessment: Quantify the extent of SMN2 exon 7 inclusion and the resulting increase in full-length SMN2 mRNA levels.
- Off-Target Splicing Analysis: Identify unintended changes in the splicing patterns of other genes, which could have implications for long-term safety.[3]
- Differential Gene Expression Profiling: Determine which genes are up- or down-regulated following **Risdiplam** treatment to understand the downstream cellular pathways affected by the restoration of SMN protein.
- Dose-Response and Time-Course Studies: Evaluate how the transcriptome changes with varying concentrations of **Risdiplam** and over different treatment durations.[4]
- Comparative Transcriptomics: Compare the transcriptomic signature of **Risdiplam** to other SMA therapies or similar splicing modifier compounds.[3]

Experimental Design Considerations

- Cell Model: Type I SMA patient fibroblasts (e.g., GM03813) are a relevant and commonly used cell model as they only carry the SMN2 gene and exhibit the splicing defect that **Risdiplam** targets.[3]
- **Risdiplam** Concentrations: A range of concentrations should be tested to assess dose-dependent effects. This can include a low concentration (e.g., 50 nM), an intermediate concentration (e.g., 250 nM), and a high concentration (e.g., 1 μ M) to capture both therapeutic and potential toxicological effects.[4]
- Treatment Duration: A 24-hour treatment period is often sufficient to observe significant changes in the transcriptome.[3]
- Controls: A vehicle control (e.g., DMSO) is essential to distinguish the effects of the drug from the effects of the solvent.
- Replicates: A minimum of three biological replicates per condition is recommended to ensure statistical power.

Expected Outcomes

Treatment of SMA patient fibroblasts with **Risdiplam** is expected to show a dose-dependent increase in SMN2 exon 7 inclusion. At higher concentrations, **Risdiplam** may also induce widespread changes in the transcriptome, affecting the expression and splicing of genes involved in various cellular processes such as DNA replication, cell cycle, and RNA metabolism.^{[3][4]} RNA-Seq analysis provides the data to quantify these changes and understand their biological significance.

Detailed Experimental and Bioinformatic Protocols

Part 1: Cell Culture and Risdiplam Treatment

This protocol is based on methodologies described for treating Type I SMA patient fibroblasts.^[3]

Materials:

- GM03813 Type I SMA patient fibroblasts
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Risdiplam**
- Dimethyl sulfoxide (DMSO)
- 6-well tissue culture plates

Protocol:

- Culture GM03813 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
- Seed the cells in 6-well plates and allow them to adhere and reach approximately 80% confluency.
- Prepare stock solutions of **Risdiplam** in DMSO.

- Treat the cells with the desired concentrations of **Risdiplam** (e.g., 50 nM, 250 nM, 1 μ M) or with DMSO as a vehicle control. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
- Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
- After incubation, proceed immediately to RNA extraction.

Part 2: Total RNA Extraction

This protocol describes a standard procedure for isolating high-quality total RNA from cultured fibroblasts.

Materials:

- TRIzol reagent or a similar lysis buffer
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free tubes and pipette tips

Protocol:

- Aspirate the culture medium from the wells.
- Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down several times.
- Transfer the lysate to a 1.5 mL microcentrifuge tube.
- Incubate the lysate at room temperature for 5 minutes.

- Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tubes securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 3 minutes.
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase containing the RNA to a new tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN score > 8.

Part 3: RNA-Seq Library Preparation

This protocol is based on the NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®.^{[1][5][6][7][8]}

Materials:

- NEBNext Ultra II Directional RNA Library Prep Kit for Illumina
- NEBNext Poly(A) mRNA Magnetic Isolation Module
- Agencourt AMPure XP beads (or similar)

- Magnetic rack
- Thermocycler

Protocol:

- mRNA Isolation:
 - Start with 10 ng - 1 µg of total RNA.
 - Isolate mRNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module according to the manufacturer's protocol. This involves binding the poly(A)+ RNA to oligo(dT) magnetic beads, washing, and eluting the purified mRNA.
- RNA Fragmentation and Priming:
 - Fragment the eluted mRNA by incubating at high temperature in the presence of a fragmentation buffer.
 - Prime the fragmented RNA with random hexamers.
- First-Strand cDNA Synthesis:
 - Synthesize the first strand of cDNA using reverse transcriptase and dNTPs. This reaction is performed in the presence of Actinomycin D to improve strand specificity.
- Second-Strand cDNA Synthesis:
 - Synthesize the second strand of cDNA using DNA polymerase I and RNase H. dUTP is incorporated instead of dTTP to mark the second strand.
- End Repair and dA-Tailing:
 - Perform end repair to create blunt-ended cDNA fragments.
 - Add a single 'A' nucleotide to the 3' ends of the blunt fragments to prepare them for adapter ligation.

- Adapter Ligation:
 - Ligate Illumina sequencing adapters to the dA-tailed cDNA fragments.
- Uracil-Specific Excision:
 - Treat the adapter-ligated DNA with USER™ (Uracil-Specific Excision Reagent) enzyme to digest the second strand of cDNA, preserving the directionality of the library.
- PCR Enrichment:
 - Amplify the library using PCR to add index sequences and generate a sufficient quantity of library for sequencing. The number of PCR cycles should be optimized based on the input amount.
- Library Purification and Quality Control:
 - Purify the final library using AMPure XP beads to remove unincorporated primers and adapters.
 - Assess the quality and concentration of the library using a bioanalyzer and a Qubit fluorometer.

Part 4: High-Throughput Sequencing

Sequencing Parameters:

- Platform: Illumina sequencing platform (e.g., NovaSeq, HiSeq).
- Read Length: Paired-end 150 bp reads are recommended for comprehensive transcriptome analysis, including alternative splicing.
- Sequencing Depth: Aim for a minimum of 30 million paired-end reads per sample.

Part 5: Bioinformatic Analysis

1. Quality Control of Raw Reads:

- Use a tool like FastQC to assess the quality of the raw sequencing reads.

2. Adapter Trimming and Quality Filtering:

- Use a tool like Trim Galore! or Trimmomatic to remove adapter sequences and low-quality bases from the reads.

3. Alignment to the Reference Genome:

- Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[\[9\]](#)

Example STAR command:

4. Differential Gene Expression Analysis:

- Use a tool like featureCounts to generate a count matrix of reads per gene.
- Perform differential expression analysis using packages like DESeq2 or edgeR in R.

5. Differential Alternative Splicing Analysis:

- Use a tool like rMATS-turbo to identify and quantify differential alternative splicing events between conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Example rMATS-turbo command:

(Note: treatment_reps.txt and control_reps.txt are comma-separated lists of BAM file paths for each replicate group.)

Part 6: Validation of RNA-Seq Results

- Validate the expression changes of key genes and alternative splicing events using Quantitative Real-Time PCR (qRT-PCR).[\[3\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Data Presentation

Table 1: Summary of Differentially Expressed Genes (DEGs) Following Risdiplam Treatment

| Treatment Group | Concentration | Up-regulated Genes | Down-regulated Genes | Total DEGs |
|-----------------|-----------------------|--------------------|----------------------|------------|
| Risdiplam | 50 nM (Low) | 150 | 120 | 270 |
| Risdiplam | 250 nM (Intermediate) | 850 | 700 | 1550 |
| Risdiplam | 1 μ M (High) | 5500 | 5421 | 10921 |

Data are hypothetical and based on trends reported in the literature, such as the study by Ottesen et al.[\[4\]](#)

Table 2: Top 5 Up-regulated and Down-regulated Genes at 1 μ M Risdiplam

| Gene Symbol | Log2 Fold Change | p-value | Function |
|----------------|------------------|---------|----------------------------|
| Up-regulated | | | |
| SMN2 | 3.5 | < 0.001 | Survival of Motor Neuron 2 |
| GENE_A | 2.8 | < 0.001 | Cell Cycle Regulation |
| GENE_B | 2.5 | < 0.001 | DNA Replication |
| GENE_C | 2.3 | < 0.001 | RNA Metabolism |
| GENE_D | 2.1 | < 0.001 | Apoptosis |
| Down-regulated | | | |
| GENE_E | -2.9 | < 0.001 | Neuronal Development |
| GENE_F | -2.6 | < 0.001 | Synaptic Transmission |
| GENE_G | -2.4 | < 0.001 | Cell Adhesion |
| GENE_H | -2.2 | < 0.001 | Signal Transduction |
| GENE_I | -2.0 | < 0.001 | Cytoskeletal Organization |

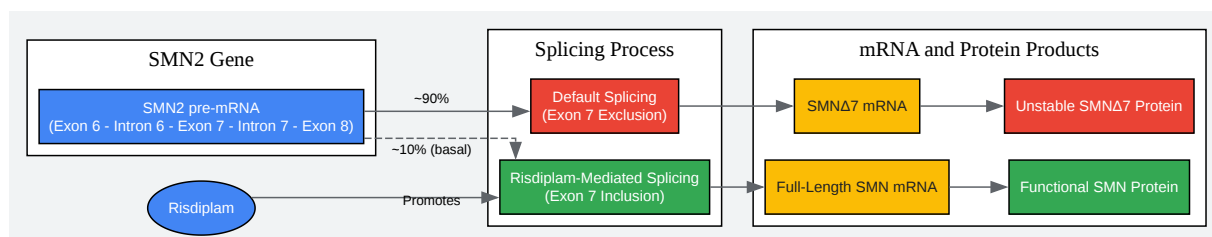
Data are hypothetical examples.

Table 3: Summary of Differential Alternative Splicing Events at 1 μ M Risdiplam

| Splicing Event Type | Number of Significant Events |
|-----------------------------------|------------------------------|
| Skipped Exon (SE) | 1200 |
| Mutually Exclusive Exons (MXE) | 350 |
| Alternative 5' Splice Site (A5SS) | 450 |
| Alternative 3' Splice Site (A3SS) | 500 |
| Retained Intron (RI) | 250 |

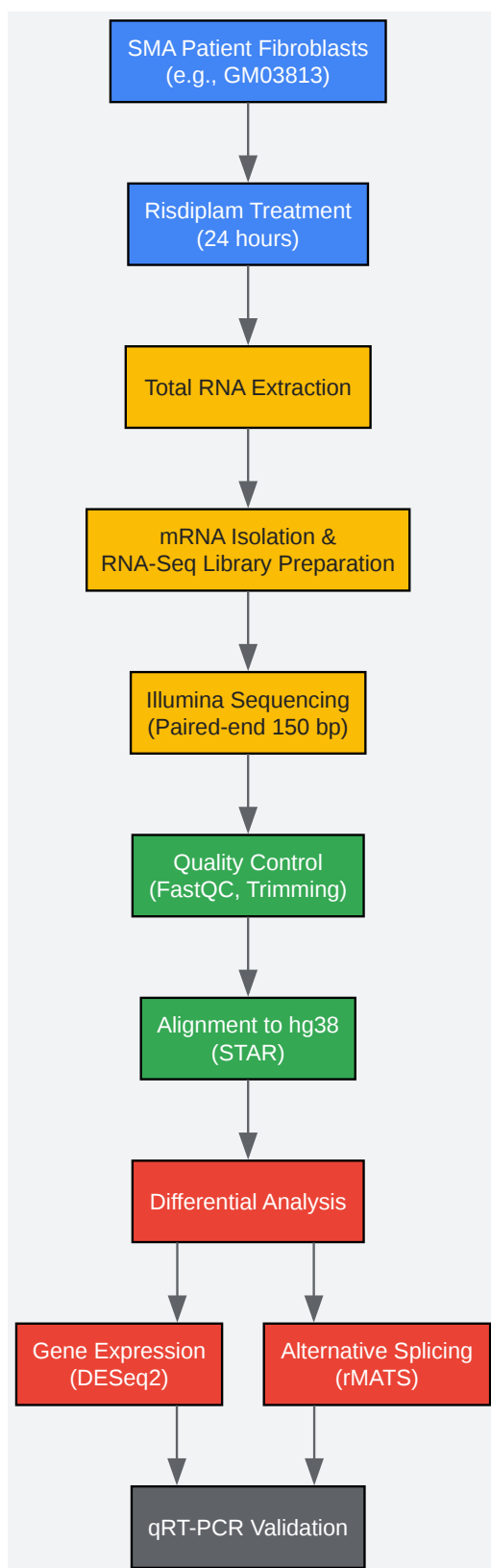
Data are hypothetical and based on trends reported in the literature.

Visualizations



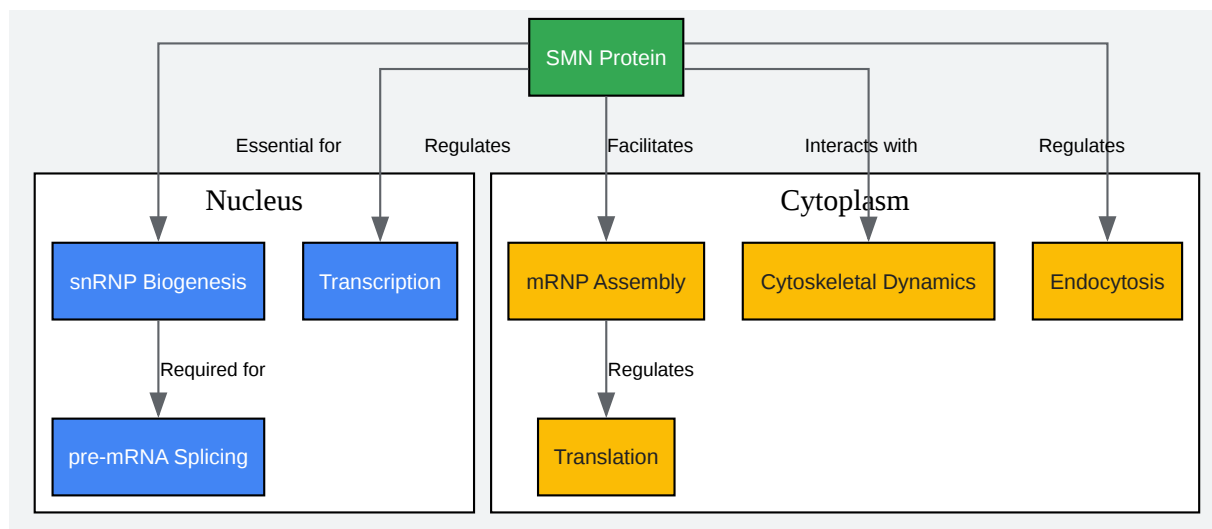
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Caption: **Risdiplam's** mechanism of action on SMN2 pre-mRNA splicing.



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Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.



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Caption: Key cellular pathways involving the SMN protein.

References

- 1. neb.com [neb.com]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. content.protocols.io [content.protocols.io]
- 6. neb-online.de [neb-online.de]
- 7. neb-online.de [neb-online.de]
- 8. neb.com [neb.com]
- 9. Alignment with STAR | Introduction to RNA-Seq using high-performance computing - ARCHIVED [hbctraining.github.io]

- 10. Differential Alternative Splicing Analysis with rMATS - BTEP Coding Club [bioinformatics.ccr.cancer.gov]
- 11. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rMATS-turbo: an efficient and flexible computational tool for alternative splicing analysis of large-scale RNA-seq data | Springer Nature Experiments [experiments.springernature.com]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
- 16. illumina.com [illumina.com]
- 17. gene-quantification.de [gene-quantification.de]
- 18. researchgate.net [researchgate.net]
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